molecular formula C15H9Cl2N3OS B2589910 (E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile CAS No. 476643-11-5

(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile

Cat. No. B2589910
CAS RN: 476643-11-5
M. Wt: 350.22
InChI Key: BUZKILZNBSXEOA-OQLLNIDSSA-N
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Description

(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C15H9Cl2N3OS and its molecular weight is 350.22. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of novel compounds incorporating thiophene and benzimidazole units, such as "(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile", often involves facile and convenient synthetic routes. These methods enable the formation of complex structures that could be used for further chemical transformations or as intermediates in the synthesis of more complex molecules. For instance, the work by Mabkhot, Kheder, and Al-Majid on the synthesis of thieno[2,3-b]-thiophene derivatives showcases the versatility of such compounds in creating diverse chemical architectures (Mabkhot, Kheder, & Al-Majid, 2010).

Potential Applications in Material Science

Compounds containing thiophene and benzimidazole moieties, similar to "(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile", could have applications in material science, particularly in the development of novel polymeric materials. The synthesis of copolymers containing carbazole and their investigation for electrochromic properties by Aydın and Kaya demonstrates the potential of such compounds in creating materials with unique electronic properties (Aydın & Kaya, 2013).

Applications in Catalysis

The unique structural features of compounds like "(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile" may offer catalytic properties, especially in reactions involving the formation or cleavage of C-S, S-H, and S-S bonds. The research by Schaub et al. on nickel(0) NHC complexes, for instance, highlights the potential of such compounds in facilitating various bond cleavage reactions, indicating their utility in catalytic applications (Schaub, Backes, Plietzsch, & Radius, 2009).

Potential Medicinal Chemistry Applications

While specific research on the medicinal applications of "(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile" is not directly available, compounds with similar structures have been explored for their biological activities. For example, the study of xanthine oxidase inhibitory properties and anti-inflammatory activity of thiazol-4-ones by Smelcerovic et al. demonstrates the potential therapeutic applications of structurally complex molecules incorporating heterocyclic units (Smelcerovic et al., 2015).

properties

IUPAC Name

(Z)-3-(2,5-dichlorothiophen-3-yl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3OS/c1-20-11-5-3-2-4-10(11)19-15(20)9(7-18)13(21)8-6-12(16)22-14(8)17/h2-6,21H,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYRGFAJDDAHNJ-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(C3=C(SC(=C3)Cl)Cl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C(/C3=C(SC(=C3)Cl)Cl)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801323811
Record name (Z)-3-(2,5-dichlorothiophen-3-yl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile

CAS RN

476643-11-5
Record name (Z)-3-(2,5-dichlorothiophen-3-yl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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